2-Prop-2-ynyl-1,4-dioxane
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Overview
Description
2-Prop-2-ynyl-1,4-dioxane is an organic compound with the molecular formula C7H10O2. It is a derivative of 1,4-dioxane, where one of the hydrogen atoms is replaced by a prop-2-ynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Prop-2-ynyl-1,4-dioxane typically involves the reaction of 1,4-dioxane with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction proceeds via an SN2 mechanism, where the nucleophilic oxygen atom of 1,4-dioxane attacks the electrophilic carbon atom of propargyl bromide, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Prop-2-ynyl-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond in the prop-2-ynyl group to a double or single bond.
Substitution: The prop-2-ynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or alcohols, while reduction could produce alkenes or alkanes .
Scientific Research Applications
2-Prop-2-ynyl-1,4-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activity, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 2-Prop-2-ynyl-1,4-dioxane involves its interaction with various molecular targets and pathways. For instance, it can form complexes with metal ions, which can then participate in catalytic reactions. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate oxidative stress and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: The parent compound, which lacks the prop-2-ynyl group.
Prop-2-ynyl chloride: A related compound where the dioxane ring is replaced by a chloride group.
N-(prop-2-yn-1-yl)-o-phenylenediamine: Another compound with a prop-2-ynyl group attached to a different core structure
Uniqueness
2-Prop-2-ynyl-1,4-dioxane is unique due to the presence of both the dioxane ring and the prop-2-ynyl group, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-prop-2-ynyl-1,4-dioxane |
InChI |
InChI=1S/C7H10O2/c1-2-3-7-6-8-4-5-9-7/h1,7H,3-6H2 |
InChI Key |
KRNROVCEKRVBAE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1COCCO1 |
Origin of Product |
United States |
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